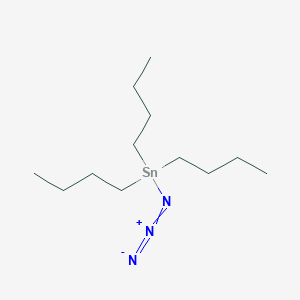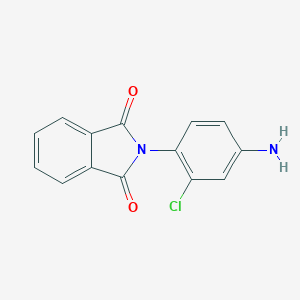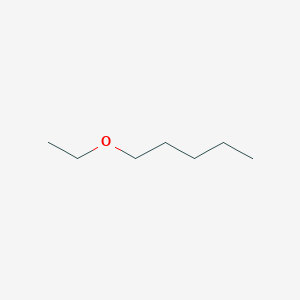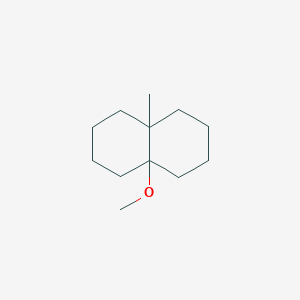
Naphthalene, decahydro-4a-methoxy-8a-methyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, decahydro-4a-methoxy-8a-methyl-, cis-, commonly known as cis-Decahydronaphthalene, is a cyclic organic compound with a chemical formula of C11H20O. It is a colorless liquid with a mild odor that is widely used in the chemical industry for the production of various chemicals, including fragrances, pharmaceuticals, and pesticides.
Mecanismo De Acción
The mechanism of action of cis-Decahydronaphthalene is not well understood, but it is believed to act on the cell membrane of microorganisms, disrupting their normal function and leading to cell death. It has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still under investigation.
Efectos Bioquímicos Y Fisiológicos
Cis-Decahydronaphthalene has been shown to have a number of biochemical and physiological effects. It has been shown to have antifungal and antimicrobial properties, making it a promising candidate for the development of new drugs and antibiotics. It has also been shown to inhibit the growth of certain cancer cells, although further research is needed to fully understand its potential in this area. Additionally, cis-Decahydronaphthalene has been shown to have a low toxicity profile, making it a relatively safe chemical for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of cis-Decahydronaphthalene for use in laboratory experiments is its low toxicity profile. It is also a relatively inexpensive chemical, making it a cost-effective option for researchers. However, one of the main limitations of cis-Decahydronaphthalene is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on cis-Decahydronaphthalene. One area of focus is the development of new drugs and antibiotics based on its antimicrobial and antifungal properties. Additionally, further research is needed to fully understand its potential in inhibiting the growth of cancer cells. Finally, there is a need for further research on the synthesis of cis-Decahydronaphthalene, with a focus on developing new and more efficient methods for its production.
Métodos De Síntesis
Cis-Decahydronaphthalene can be synthesized through a variety of methods, including hydrogenation of naphthalene, hydrogenation of tetralin, and catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene. The most commonly used method for the synthesis of cis-Decahydronaphthalene is the hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst, such as platinum or palladium. The reaction takes place at high temperature and pressure, and the yield of cis-Decahydronaphthalene is typically around 70-80%.
Aplicaciones Científicas De Investigación
Cis-Decahydronaphthalene has been extensively studied for its various scientific research applications. It is commonly used as a solvent in the chemical industry, and its unique physical and chemical properties make it an ideal candidate for a wide range of applications. In addition to its use as a solvent, cis-Decahydronaphthalene is also used in the production of fragrances, pharmaceuticals, and pesticides. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for the development of new drugs and antibiotics.
Propiedades
Número CAS |
17987-53-0 |
|---|---|
Nombre del producto |
Naphthalene, decahydro-4a-methoxy-8a-methyl-, cis- |
Fórmula molecular |
C12H22O |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
4a-methoxy-8a-methyl-1,2,3,4,5,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C12H22O/c1-11-7-3-5-9-12(11,13-2)10-6-4-8-11/h3-10H2,1-2H3 |
Clave InChI |
NTKZWUWLFVYFJS-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1(CCCC2)OC |
SMILES canónico |
CC12CCCCC1(CCCC2)OC |
Otros números CAS |
17987-54-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



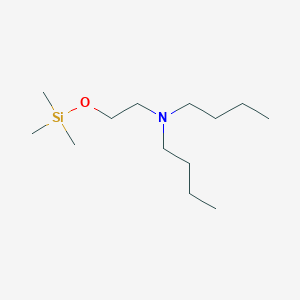
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
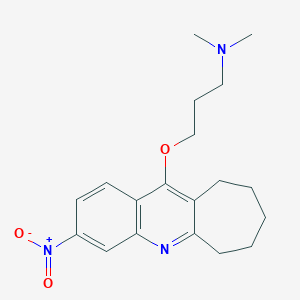

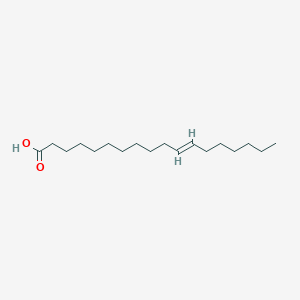
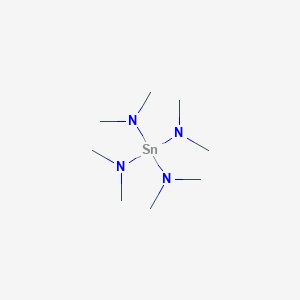
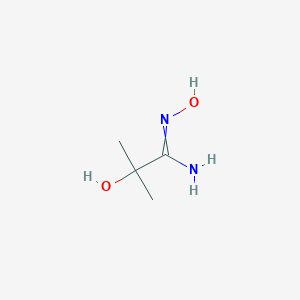
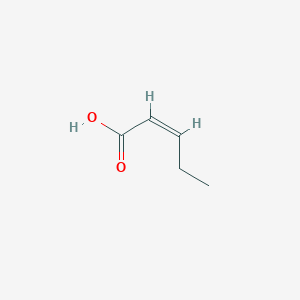
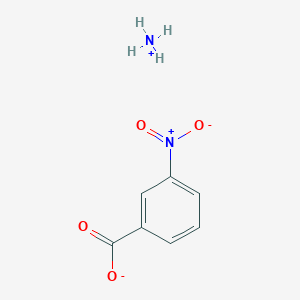

![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
